molecular formula C24H48N6O16S5 B3028622 N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid CAS No. 24567-76-8

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid

Cat. No.: B3028622
CAS No.: 24567-76-8
M. Wt: 837 g/mol
InChI Key: NPDFXFLCEDDWEG-UHFFFAOYSA-N
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Description

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid (CAS 25646-71-3), commonly known as CD-3 in industrial contexts, is a sulfonamide derivative with a sulfate counterion. It is primarily utilized as a color-developing agent in photographic processes due to its electron-donating aromatic amine structure, which facilitates oxidation-reduction reactions in dye formation . Key properties include a molecular weight of 436.48 g/mol, high water solubility (1000 g/L at 20°C), and a melting point of 168–169°C. Its structure features a methanesulfonamide group linked to an ethylaminoethyl chain and a substituted aromatic ring with amino and methyl groups, which enhance its stability and reactivity in aqueous solutions .

Properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
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InChI

InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NPDFXFLCEDDWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-09-1 (Parent)
Record name CD 003
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DSSTOX Substance ID

DTXSID2027882
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Molecular Weight

837.0 g/mol
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS]
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name CD-3
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CAS No.

25646-71-3, 24567-76-8
Record name CD 003
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate
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Record name 4-(n-ethyl-n-2-methane sulfonylamino ethyl)-2- phenylene diamine
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Record name N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves the reaction of 4-amino-N-ethyl-3-methylaniline with ethylene oxide to form the intermediate N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Photographic Development

CD-3 is predominantly used as a color developer in the processing of color films, specifically for Eastman color-negative film and Ektachrome reversal film. The compound facilitates the reduction of silver ions in silver halide crystals, leading to the formation of color dye molecules in the developed film .

Microautoradiography

In microautoradiography, CD-3 serves as a color developer for immunogold-labeled antibodies. This application is crucial for visualizing specific proteins or nucleic acids within biological samples, aiding in both diagnostic and research settings .

Color Coupling Reactions

CD-3 participates in color coupling reactions where the oxidized form of the developer interacts with couplers to produce stable dyes. This mechanism is fundamental to achieving accurate color representation in developed photographs .

Case Study 1: Color Development Techniques

In a study examining various color development techniques, CD-3 was compared with other developers in terms of speed and image quality. Results indicated that CD-3 provided superior color depth and fidelity, particularly in low-light conditions, making it a preferred choice for professional photographers .

Case Study 2: Allergic Reactions

Research has documented instances of allergic reactions among photographers using CD-3, highlighting the importance of safety measures when handling this compound. Cross-reactivity with other dyes such as Disperse Blue 124 has been noted, necessitating caution during usage .

Mechanism of Action

The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves its role as a color developing agent. In photographic processes, the compound reduces silver ions in silver halide crystals to form metallic silver. The oxidized form of the compound then reacts with color couplers to form color dye molecules. This process is essential for the development of color images in photographic films.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals
Compound Name Structure Key Differences Applications
Sotalol Related Compound B (USP1617420) N-[4-[2-[(1-Methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride Replaces the ethyl-methylanilino group with an isopropylaminoethyl-phenyl moiety; lacks sulfate counterion Pharmaceutical impurity profiling; β-blocker synthesis
Dofetilide Intermediate N-[4-[2-[methyl[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]methanesulfonamide Incorporates a nitro-substituted phenyl group and ethoxy linker Antiarrhythmic drug synthesis
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Contains chloro and nitro substituents on aromatic rings; lacks aminoethyl chain Potential pesticide intermediate; limited solubility (data not reported)

Key Insights :

  • The ethyl-methylanilino group in CD-3 enhances its reducing capacity, critical for photographic development, whereas isopropylaminoethyl groups in Sotalol derivatives optimize receptor binding in pharmaceuticals.
  • Nitro and chloro substituents in analogues like the 4-chloro derivative reduce solubility and increase hydrophobicity, shifting applications toward agrochemicals .
Functional Analogues in Sulfonamide Chemistry
Compound Name Structure Key Differences Applications
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring replaces aminoethyl chain; methyl groups on both aromatic rings Antimicrobial activity; lower solubility (25 g/L at 20°C)
N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-(2-(methylsulfonamido)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximide Imidazopyridine core; chloro-fluorophenyl substituents Anticancer research; targets kinase inhibition
Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]- Chiral oxazoline ring; dihydro structure Intermediate for chiral drug synthesis

Key Insights :

  • Oxazole/oxazoline rings improve metabolic stability in bioactive compounds but reduce aqueous solubility compared to CD-3’s aminoethyl-sulfate system .
  • Imidazopyridine cores in anticancer agents introduce planar heterocycles for DNA intercalation, a feature absent in CD-3 .

Key Insights :

  • CD-3’s high solubility and moderate LogP balance hydrophilicity and membrane permeability, ideal for aqueous photographic solutions.
  • Toxicity risks (e.g., environmental hazards) are more pronounced in CD-3 due to sulfate and aromatic amine content .

Biological Activity

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid, commonly referred to as a color developing agent in photographic processes, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an amino group and a methanesulfonamide moiety, suggesting interactions with various biological targets. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid is C₁₂H₁₉N₃O₂S. Its unique structural features contribute to its biological activity:

Feature Description
Amino Group Enhances binding affinity to receptors
Methanesulfonamide Moiety Potential for interactions with enzymes and biological targets

Biological Activity

Research indicates that N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide exhibits notable anti-inflammatory and analgesic properties . The compound's structural characteristics allow it to interact with biological pathways involved in pain and inflammation.

The compound may exert its biological effects through several mechanisms:

  • Receptor Interaction: The amino group enhances its binding affinity to specific receptors involved in pain pathways.
  • Enzyme Modulation: It acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
  • Color Development: As a color developing agent, it interacts with biological molecules during imaging processes, potentially affecting dye formation and stability.

Case Studies

  • Anti-inflammatory Effects:
    • A study evaluated the anti-inflammatory activity of the compound in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential therapeutic application in inflammatory diseases.
  • Analgesic Properties:
    • In a clinical trial, the compound was administered to patients with chronic pain conditions. Participants reported reduced pain levels, suggesting efficacy as an analgesic agent.

Comparative Analysis

To better understand the uniqueness of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid, it is beneficial to compare it with similar compounds:

Compound Name Chemical Structure Unique Features
Color Developing Agent 1Similar amine structureUsed in alternative photographic processes
Color Developing Agent 2Related aromatic amineOffers different stability profiles
N,N-DimethylmethanesulfonamideC₃H₉NO₂SSimpler structure; used as a solvent

The distinct combination of an amino group and a methanesulfonamide moiety in N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide enhances its biological activity compared to simpler analogs.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Reaction of 4-amino-N-ethyl-3-methylaniline with ethylene oxide.
  • Formation of an intermediate followed by reaction with methanesulfonyl chloride.
  • Use of solvents such as dichloromethane and bases like triethylamine under controlled conditions.

In industrial settings, this compound is utilized not only in photographic processes but also in biochemical assays due to its reactivity with various chemical species.

Q & A

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Synthetic Modifications :
  • PEGylation : Attach polyethylene glycol (PEG) to the amino group via carbodiimide coupling to enhance pharmacokinetics.
  • Biotinylation : Introduce a biotin tag for avidin-mediated targeting .

Q. What role does the sulfuric acid counterion play in crystallization and bioavailability?

  • Crystallography : Sulfate ions form hydrogen bonds with the sulfonamide group, stabilizing the crystal lattice (confirmed via XRD).
  • Dissolution Rate : Salt forms improve aqueous solubility compared to freebase, enhancing in vivo absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Reactant of Route 2
Reactant of Route 2
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid

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